molecular formula C18H22O4 B1684477 Nordihydroguaiaretic acid CAS No. 500-38-9

Nordihydroguaiaretic acid

Cat. No.: B1684477
CAS No.: 500-38-9
M. Wt: 302.4 g/mol
InChI Key: HCZKYJDFEPMADG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Nordihydroguaiaretic acid (NDGA) is a phenolic lignan obtained from Larrea tridentata, a plant found in the deserts of Mexico and the USA . NDGA’s primary targets include lipoxygenases (LOXs) and the transcription factor Nuclear Factor Erythroid 2-related Factor (NRF2) . LOXs are enzymes that play a crucial role in the metabolism of fatty acids, while NRF2 is a transcription factor that regulates the expression of antioxidant proteins .

Mode of Action

NDGA exerts its therapeutic action through several mechanisms. It has a potent antioxidant activity due to its ability to scavenge oxygen free radicals . NDGA inhibits LOXs, which leads to a reduction in the synthesis of leukotrienes and prostaglandins, thus reducing inflammatory pathways . It also activates signaling pathways that impinge on NRF2 . Furthermore, NDGA has been found to inhibit the epigenetic regulator p300, which is known to suppress autophagy .

Biochemical Pathways

NDGA affects several biochemical pathways. Its antioxidant activity helps decrease the pro-oxidant effects of inflammation . By inhibiting LOXs, NDGA reduces lipid hydroperoxides that trigger oxidative stress . The activation of NRF2 leads to the expression of a network of enzymes involved in phase I, II, and III biotransformation reactions, antioxidant metabolism, lipid and iron catabolism, and autophagy .

Pharmacokinetics

The pharmacokinetics of NDGA involve its interaction with serum albumins. NDGA binds to human and bovine serum albumins, which can influence its distribution and elimination . .

Result of Action

NDGA has been used in traditional medicine for the treatment of numerous diseases such as cancer, renal, cardiovascular, immunological, and neurological disorders, and even aging . It has shown lifespan-increasing effects in certain organisms . Its prolonged consumption can lead to liver damage and kidney dysfunction .

Action Environment

The action of NDGA can be influenced by environmental factors. For instance, its antioxidant activity can be more beneficial in environments with high oxidative stress . The oxidation of the catechols in ndga to the corresponding quinones may elicit alterations in proteins and dna that raise safety concerns . Therefore, the action, efficacy, and stability of NDGA can be influenced by the physiological environment and the presence of other compounds.

Safety and Hazards

NDGA is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It also raises safety concerns due to the oxidation of the catechols to the corresponding quinones, which may elicit alterations in proteins and DNA .

Biochemical Analysis

Biochemical Properties

Nordihydroguaiaretic acid presents two catechol rings that confer a very potent antioxidant activity by scavenging oxygen free radicals . This may explain part of its therapeutic action. Additional effects include inhibition of lipoxygenases (LOXs) and activation of signaling pathways that impinge on the transcription factor Nuclear Factor Erythroid 2-related Factor (NRF2) .

Cellular Effects

This compound has been shown to have effects on various types of cells. It inhibits glucose uptake and cell viability in leukemic HL-60 and U-937 cell lines . It also reduces cell migration, changes in actin cytoskeleton morphology, and decreases levels of the 5-LOX enzyme .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits lipoxygenases (LOXs) and activates signaling pathways that impinge on the transcription factor Nuclear Factor Erythroid 2-related Factor (NRF2) . It also maintains Fe in the Fe 2+ form, hence breaking the redox cycle of LOXs and resulting in its inactivation .

Temporal Effects in Laboratory Settings

This compound has been shown to extend Caenorhabditis lifespan in a species-specific manner . It also confers assay-specific effects in some studies—for example, decreasing survival for certain genetic backgrounds in manual survival assays in contrast with extended lifespan as assayed using automated C. elegans Lifespan Machines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, it has been shown to extend Caenorhabditis lifespan in a species-specific manner .

Metabolic Pathways

This compound is involved in several metabolic pathways. It enhances fatty acid oxidation via PPARα-dependent pathways . Pparα-independent pathways also contribute to this compound’s action to ameliorate hepatic steatosis .

Transport and Distribution

It is known that this compound can act as an inhibitor of the glucose transporter GLUT1 .

Subcellular Localization

It is known that this compound can act as an inhibitor of the glucose transporter GLUT1 , suggesting that it may localize to the cell membrane where GLUT1 is typically found.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nordihydroguaiaretic acid can be synthesized through various chemical routes. One common method involves the oxidative coupling of guaiacol derivatives. The reaction typically requires a catalyst, such as copper or iron salts, and is carried out under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound often involves extraction from the leaves of Larrea tridentata. The leaves are dried and ground, and the compound is extracted using solvents like ethanol or methanol. The extract is then purified through crystallization or chromatography techniques to obtain high-purity this compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

4-[4-(3,4-dihydroxyphenyl)-2,3-dimethylbutyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O4/c1-11(7-13-3-5-15(19)17(21)9-13)12(2)8-14-4-6-16(20)18(22)10-14/h3-6,9-12,19-22H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZKYJDFEPMADG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)C(C)CC2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022437
Record name Nordihydroguaiaretic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS]
Record name Nordihydroguaiaretic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15568
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

500-38-9
Record name Nordihydroguaiaretic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nordihydroguaiaretic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NORDIHYDROGUAIARETIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4291
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nordihydroguaiaretic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(2,3-dimethyltetramethylene)dipyrocatechol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.185
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nordihydroguaiaretic acid
Reactant of Route 2
Nordihydroguaiaretic acid
Reactant of Route 3
Nordihydroguaiaretic acid
Reactant of Route 4
Nordihydroguaiaretic acid
Reactant of Route 5
Nordihydroguaiaretic acid
Reactant of Route 6
Nordihydroguaiaretic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.